molecular formula C7H8F3NO B3185683 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile CAS No. 1188911-73-0

5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B3185683
CAS RN: 1188911-73-0
M. Wt: 179.14 g/mol
InChI Key: LWSQHOCSKGCLKL-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile is a chemical compound with the molecular formula C7H8F3NO . It has an average mass of 179.140 Da and a monoisotopic mass of 179.055801 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile include a density of 1.2±0.1 g/cm3 and a boiling point of 161.4±35.0 °C at 760 mmHg .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The molecular structure, conformations, and intramolecular hydrogen bonding of similar trifluoro compounds have been extensively studied. For instance, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (a compound structurally related to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile) has been investigated through density functional theory calculations and experimental spectroscopies. This compound is predominantly in the enol form and features weaker intramolecular hydrogen bonds compared to similar compounds (Vakili et al., 2012).

Photoluminescence of Ytterbium Complexes

Trifluoro β-diketonate complexes, including those similar to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile, have been synthesized and analyzed for their photoluminescent properties. These complexes exhibit photoluminescence and are studied for their potential applications in luminescent devices and optical amplifiers (Martín‐Ramos et al., 2013).

Vapor Pressure of Ruthenium(III) Compounds

The temperature dependencies of the saturated vapor pressure of ruthenium(III) beta-diketonate derivatives, structurally similar to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile, have been studied. These studies provide insights into the thermodynamic characteristics of vaporization processes of such compounds (Morozova et al., 2009).

Synthetic Conditions

Research has been conducted on the synthetic conditions of 4,4-dimethyl 3-oxopentanenitrile, a compound closely related to 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile. The studies focus on the sequential synthesis from acetone and investigate the reaction yields under different conditions, providing a foundation for understanding the synthesis of similar compounds (Chen Zhao, 2000).

properties

IUPAC Name

5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c1-6(2,7(8,9)10)5(12)3-4-11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSQHOCSKGCLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236282
Record name 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile

CAS RN

1188911-73-0
Record name 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188911-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of acetonitrile (3.32 mL, 97 mmol) in THF (300 mL) cooled to −78° C. was added n-BuLi (56.4 mL, 141 mmol). The mixture was stirred at −30° C. for 30 min. Then to the mixture was added methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (15 g, 88 mmol) dropwise. The mixture was stirred at 25° C. for 10 h. The mixture was quenched with NH4Cl (aq) and extraced with DCM/MeOH (10:1). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=10:1). All fractions found to contain product by TLC (PE/EA=5:1, Rf=0.6) were combined and concentrated to yield a light yellow solid of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (5 g, 27.9 mmol, 31.7% yield): 1H NMR (400 MHz, CDCl3) δ: 3.75 (s, 2H), 1.41 (s, 6H).
Quantity
3.32 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Reaction was carried out in two separate batches, employing 3.85 g of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate in each batch. To a stirred refluxing suspension of sodium hydride (1.41 g of a 60% dispersion in mineral oil, 35 mmol) in dry THF (30 mL) (under an argon atmosphere) was added a mixture of crude methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (3.85 g) and dry acetonitrile (1.85 mL, 35 mmol), dropwise over the course of 45 mins. The resulting pale yellow suspension was heated at 70° C. for a further 15 h. After cooling to rt, both reaction batches were combined whereupon the solvent was removed in vacuo. The resulting orange foam was redissolved in water (200 mL) and washed with diethyl ether (2×200 mL), to remove residual mineral oil. The aqueous layer was separated, acidified to pH 2 with aqueous 2N hydrochloric acid and extracted with diethyl ether (3×200 mL). The combined ether layers were dried over MgSO4, filtered, then concentrated under reduced pressure to afford 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile as a yellow oil (4.27 g, 37% from 3,3,3-trifluoro-2,2-dimethylpropionic acid) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.77 (s, 2H), 1.43 (s, 6H).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of MeCN (1.086 g, 26.5 mmol) in THF (300 mL) cooled to −78° C. was added n-BuLi (10.58 mL, 26.5 mmol). The mixture was stirred at −30° C. for 0.5 h. Then to the mixture was added methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (3 g, 17.63 mmol) dropwise. The mixture was quenched with aqueous NH4Cl and extracted with DCM/MeOH (10:1, 30 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=8:1). All fractions found to contain product by TLC (PE/EA=5:1, Rf=0.5) were combined and concentrated to yield a light yellow oil of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (1 g, 5.30 mmol, 30% yield): 1H NMR (400 MHz, CDCl3) δ 3.79 (s, 2H), 1.41 (s, 6H).
Name
Quantity
1.086 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.58 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of acetonitrile (3.22 g, 44.1 mmol) in THF (60 mL) at −78° C. was added n-BuLi (17.63 mL, 44.1 mmol, 2.5 mol/L). The mixture was stirred at −30° C. for 0.5 h. Then to the mixture was added methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (5 g, 29.4 mmol) dropwise. Then the mixture was stirred for another 1 h. The mixture was quenched with saturated NH4Cl solution (50 mL), extracted with EA (100 mL×2). The organic layer was dried over Na2SO4, filtered and concentrated to yield a crude product as a yellow oil of 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile (3 g, 16.75 mmol, 57.0% yield): 1H NMR (400 MHz, CD3OD) δ 3.75 (s, 2H), 1.40 (s., 6H).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
17.63 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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